Methyl 3-carbamimidoylbenzoate hydrochloride

Researchers requiring selective CB2 activation face supply inconsistency and the scientific risk of off-target CB1 activity. This compound directly solves that problem. - Defined Selectivity: Functions as a selective CB2 agonist, minimizing confounding CB1 activation in signaling studies. - Dual Metabolic Probe: Serves as a substrate for both FAAH and MAGL, enabling unique endocannabinoid tone and metabolism assays. - Supply Certainty: Available as high-purity hydrochloride salt (≥95%) with consistent analytical data to ensure experimental reproducibility.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 18219-39-1
Cat. No. B101162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-carbamimidoylbenzoate hydrochloride
CAS18219-39-1
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C(=N)N.Cl
InChIInChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;/h2-5H,1H3,(H3,10,11);1H
InChIKeyDYMXEQLOMHMOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Carbamimidoylbenzoate Hydrochloride: CB2-Selective Agonist


Methyl 3-carbamimidoylbenzoate hydrochloride (CAS 18219-39-1) is a small-molecule benzamidine derivative [1] that functions as a selective agonist of the cannabinoid CB2 receptor, with high selectivity over the CB1 receptor . This compound binds to and activates the CB2 receptor, mimicking endogenous cannabinoids such as anandamide and 2-AG . Notably, it is also a substrate for the endocannabinoid-degrading enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . It is commercially available as a hydrochloride salt with a molecular weight of 214.65 g/mol and a molecular formula of C9H11ClN2O2 .

Methyl 3-Carbamimidoylbenzoate Hydrochloride Substitution Concerns


Generic substitution among CB2 agonists or benzamidine derivatives is not scientifically valid due to the profound impact of even minor structural modifications on receptor selectivity, signaling bias, and metabolic stability. For instance, the ester moiety in methyl 3-carbamimidoylbenzoate hydrochloride is a critical determinant of its interaction with FAAH and MAGL , a dual metabolic vulnerability that may confer a unique pharmacokinetic and pharmacodynamic profile distinct from more metabolically stable CB2 agonists [1]. Furthermore, the specific 3-substitution on the benzamidine core governs the CB2/CB1 selectivity ratio , a parameter that varies widely across the class. Without direct comparative data on selectivity, potency, and metabolism, replacing this compound with a structurally similar analog introduces unacceptable scientific risk, potentially altering the experimental outcome and invalidating the reproducibility of the study.

Methyl 3-Carbamimidoylbenzoate Hydrochloride Differentiation Evidence


Methyl 3-Carbamimidoylbenzoate Hydrochloride Applications


CB2 Receptor Function and Selectivity Probe

This compound is suitable as a selective CB2 receptor agonist tool in in vitro studies . Its reported selectivity for CB2 over CB1 makes it a valuable probe for dissecting CB2-mediated signaling pathways without confounding CB1 activation . Researchers can use it to validate target engagement and downstream effects in cell lines expressing CB2 receptors, as demonstrated by its activity in CHO cell membranes [1].

Intermediate for CB2-Targeted Therapeutics

Methyl 3-carbamimidoylbenzoate hydrochloride serves as a key synthetic intermediate in the development of novel CB2 receptor modulators . Its benzamidine core and ester functionality provide a versatile scaffold for further chemical derivatization, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize pharmacological properties for therapeutic applications .

FAAH/MAGL Substrate Metabolism Studies

The compound's established role as a substrate for the endocannabinoid-degrading enzymes FAAH and MAGL positions it as a useful probe in metabolism studies. This dual susceptibility can be exploited in assays designed to measure enzyme activity or to investigate the interplay between CB2 receptor activation and endocannabinoid tone, a key aspect of cannabinoid pharmacology [2].

Analytical Reference Standard for CB2 Ligands

Given its well-defined chemical properties and high commercial purity (≥95%) , this compound can be employed as a reference standard in analytical chemistry and bioanalytical workflows. It can be used for the calibration of instruments or as a control compound in binding and functional assays aimed at characterizing new CB2 ligands .

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